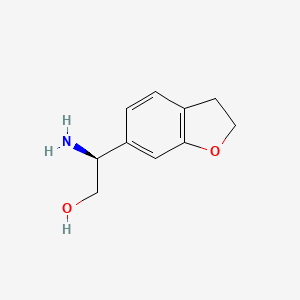
(2-Amino-5-bromopyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5-bromopyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H6BBrN2O2. This compound is of significant interest in organic chemistry due to its unique structure, which combines a boronic acid group with a brominated pyridine ring. The presence of both amino and boronic acid functionalities makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-bromopyridin-3-yl)boronic acid typically involves the borylation of 2-amino-5-bromopyridine. One common method is the Miyaura borylation reaction, where 2-amino-5-bromopyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
化学反応の分析
Types of Reactions: (2-Amino-5-bromopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution of the bromine atom.
科学的研究の応用
(2-Amino-5-bromopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2-Amino-5-bromopyridin-3-yl)boronic acid largely depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful as an enzyme inhibitor .
類似化合物との比較
Phenylboronic Acid: Another boronic acid commonly used in Suzuki-Miyaura coupling.
2-Aminopyridine-3-boronic Acid: Similar structure but without the bromine atom.
5-Bromo-2-pyridylboronic Acid: Similar structure but without the amino group.
Uniqueness: (2-Amino-5-bromopyridin-3-yl)boronic acid is unique due to the presence of both amino and bromine substituents on the pyridine ring, which provides additional reactivity and versatility in chemical synthesis compared to other boronic acids .
特性
分子式 |
C5H6BBrN2O2 |
|---|---|
分子量 |
216.83 g/mol |
IUPAC名 |
(2-amino-5-bromopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BBrN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H,(H2,8,9) |
InChIキー |
FZRBMKFTDBVGRU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1N)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)




![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)


![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)



